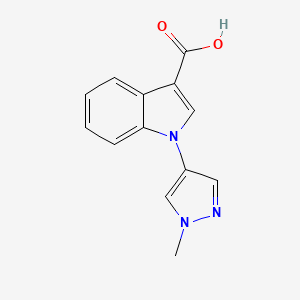

1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid

説明

Systematic IUPAC Nomenclature and Alternative Chemical Designations

1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid is a heterocyclic compound combining indole, pyrazole, and carboxylic acid groups. Its systematic name adheres to IUPAC rules, prioritizing the longest carbon chain and functional group hierarchy.

Core structural components :

- Indole ring : A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered pyrrole ring. The nitrogen atom is in position 1, denoted by the "1H" descriptor, indicating the hydrogen is retained on the nitrogen.

- Pyrazole substituent : A five-membered aromatic ring with two adjacent nitrogen atoms. The "1-methyl" group is attached to the nitrogen at position 1, fixing the tautomeric form as 1H-pyrazol-4-yl.

- Carboxylic acid group : A terminal -COOH group at position 3 of the indole ring.

Alternative designations :

| Identifier Type | Value |

|---|---|

| CAS Number | 1542200-41-8 |

| MDL Number | MFCD30185785 |

| Molecular Formula | C₁₃H₁₁N₃O₂ |

| Molecular Weight | 241.2453 g/mol |

The compound is also referenced by its SMILES notation: Cn1ncc(c1)n1cc(c2c1cccc2)C(=O)O, which encodes its connectivity and stereochemistry.

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by its aromatic systems and functional groups:

Key geometric features :

- Indole ring : Planar structure with conjugation between the benzene and pyrrole rings. The nitrogen atom at position 1 adopts a pyramidal geometry due to the lone pair, but the ring itself remains aromatic.

- Pyrazole ring : Planar aromatic system stabilized by resonance. The 1-methyl group is oriented perpendicular to the ring to minimize steric strain.

- Carboxylic acid group : The -COOH group adopts a trans conformation (O-H and C=O bonds anti-periplanar) to optimize hydrogen bonding in the solid state.

Conformational flexibility :

- The single bond between the indole’s nitrogen and the pyrazole ring allows limited rotation, enabling minor adjustments in dihedral angles.

- The carboxylic acid group’s hydrogen can participate in intermolecular interactions, influencing molecular packing.

Crystallographic Data and Solid-State Packing Arrangements

While no direct crystallographic data exists for this compound in the provided sources, insights can be drawn from analogous indole and pyrazole derivatives:

Predicted packing motifs :

| Feature | Description |

|---|---|

| Primary interactions | N–H···π (indole N–H to pyrazole π-system) |

| O–H···O (carboxylic acid dimerization) | |

| Secondary interactions | π···π stacking (indole and pyrazole rings) |

| C–H···O (indole C–H to carboxylic acid O) |

Morphological trends :

- Indole analogues often form plate-like crystals dominated by {002} facets, driven by herringbone packing.

- Pyrazole derivatives may exhibit dimeric or tetrameric arrangements depending on substituent bulk.

Limitations :

Experimental data for this compound’s crystal habit and space group remain unavailable in public databases.

Tautomeric and Prototropic Equilibrium Studies

The compound’s tautomerism is restricted by its substituents:

Tautomer fixation :

- Pyrazole ring : The 1-methyl group stabilizes the 1H-pyrazol-4-yl form, preventing prototropic shifts to the 2H-tautomer.

- Indole ring : The 1H designation is fixed by the absence of substituents on the pyrrole nitrogen.

Prototropic stability :

- Carboxylic acid group : No tautomerism observed; the -COOH group remains deprotonated in non-acidic environments.

- Aromatic systems : Resonance stabilization precludes tautomerism in the indole or pyrazole rings.

Comparative analysis :

| Compound | Tautomerism Observed | Key Stabilizing Factor |

|---|---|---|

| 1H-Pyrazole | Yes | Hydrogen bonding |

| 1-Methyl-1H-pyrazole | No | Methyl group fixation |

This structural rigidity simplifies synthetic and analytical workflows.

特性

IUPAC Name |

1-(1-methylpyrazol-4-yl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-15-7-9(6-14-15)16-8-11(13(17)18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVGUPZNRSIJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2C=C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid typically involves multi-step procedures that start with the preparation of the pyrazole and indole intermediates. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Coupling of Pyrazole and Indole: The final step involves coupling the pyrazole and indole intermediates through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

化学反応の分析

1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.

科学的研究の応用

Medicinal Chemistry

1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid is being investigated for its potential as a therapeutic agent due to its biological activities, which include:

- Anticancer Activity : Studies suggest that this compound exhibits significant anticancer properties by interacting with specific proteins involved in cellular signaling pathways. It may inhibit the proliferation of cancer cells through mechanisms that involve modulation of key enzymes or receptors.

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound serves as a valuable tool in studying enzyme inhibitors and receptor modulators. Its ability to bind to active sites or allosteric sites of target proteins allows researchers to explore biochemical pathways and identify potential therapeutic targets .

Organic Synthesis

In organic chemistry, 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid acts as a versatile building block for synthesizing more complex heterocyclic compounds. These derivatives can be valuable in developing new materials and catalysts for various applications .

Industrial Applications

Due to its unique structural properties, this compound is also utilized in the production of specialty chemicals, including dyes and pigments. Its distinct chemical characteristics allow it to contribute to the development of materials with specific functionalities .

作用機序

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents and functional groups:

生物活性

1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid is a heterocyclic compound that integrates the structural features of both pyrazole and indole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

- Molecular Formula : C13H11N3O2

- CAS Number : 1542200-41-8

- Molecular Weight : 241.25 g/mol

Synthesis

The synthesis of this compound typically involves multi-step procedures starting from pyrazole and indole intermediates. Key steps include:

- Formation of the Pyrazole Ring : Achieved through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

- Indole Synthesis : Often performed via Fischer indole synthesis using phenylhydrazine.

- Coupling Reaction : The final step involves coupling the pyrazole and indole intermediates through carboxylation reactions.

Anticancer Activity

Research indicates that 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid exhibits anticancer properties. In vitro studies have shown that derivatives of this compound can reduce the viability of various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid | A549 | 66% | |

| Cisplatin (control) | A549 | 50% |

This table demonstrates that while the compound shows some efficacy, it is less potent than established chemotherapeutics like cisplatin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably, it has shown activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.

Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Active |

| Escherichia coli | >64 | No activity |

These findings suggest that while the compound may have potential in treating infections caused by certain bacteria, its effectiveness is variable depending on the pathogen type.

The biological effects of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid are attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing various biochemical pathways.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid?

The compound is synthesized via heterocyclic coupling reactions. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with pyrazole precursors in acetic acid with sodium acetate. This facilitates cyclocondensation or nucleophilic substitution to form the indole-pyrazole backbone. Isolation involves precipitation and recrystallization from acetic acid/water mixtures, achieving ≥95% purity. Key intermediates include methyl-substituted pyrazole aldehydes and indole-carboxylic acid derivatives .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- 1H/13C NMR : Determines regiochemistry of the pyrazole and indole moieties (e.g., methyl group position on pyrazole).

- HPLC : Ensures ≥98% purity, particularly for biological assays.

- X-ray crystallography : Resolves ambiguities in substituent orientation, as demonstrated for structurally analogous pyrazole-indole hybrids .

- FTIR : Confirms carboxylic acid (-COOH) and methyl group presence via characteristic absorption bands .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-indole coupling be mitigated during synthesis?

Regioselectivity is addressed through:

- Directed metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) for precise aryl-aryl linkages.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for pyrazole substitution.

- Kinetic studies : Comparing catalysts (e.g., Pd(PPh3)4 vs. CuI) to minimize byproducts like N-methyl positional isomers .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from:

- Purity variability : LC-MS profiling to confirm batch consistency (>98% purity).

- Assay standardization : Using MTT tests with controlled cell passage numbers and incubation times.

- Structural analogs : Testing methyl-substituted derivatives (e.g., 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid) clarifies structure-activity relationships .

Q. How are computational methods applied to predict the compound’s reactivity or binding modes?

- DFT calculations : Model electron density distribution to predict nucleophilic/electrophilic sites for functionalization.

- Molecular docking : Screens potential protein targets (e.g., kinase inhibitors) by simulating interactions with the indole-pyrazole scaffold.

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

- Recrystallization : Use acetic acid/water (1:1 v/v) to remove unreacted starting materials.

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for challenging separations.

- Prep-HPLC : Achieves >99% purity for crystallography or in vivo studies .

Q. How do substituent modifications on the pyrazole ring influence physicochemical properties?

- LogP optimization : Introducing electron-withdrawing groups (e.g., -CF3) reduces hydrophobicity, enhancing solubility.

- Steric effects : Bulkier substituents (e.g., cyclopentyl) may hinder crystallization but improve metabolic stability.

- pH-dependent solubility : Carboxylic acid protonation states affect bioavailability in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。